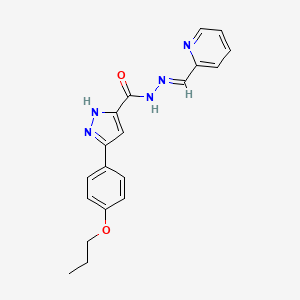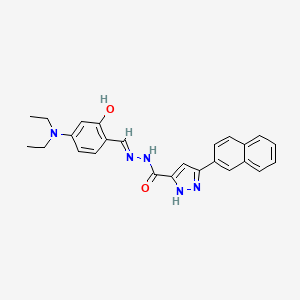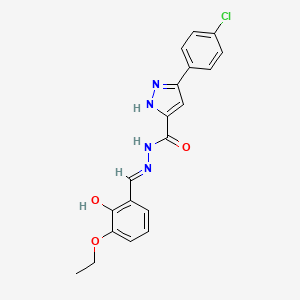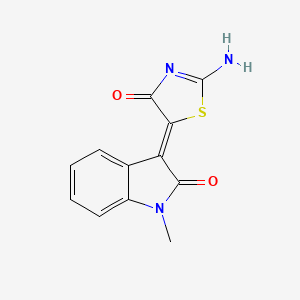![molecular formula C18H12N2O3S B11662054 (Z)-methyl 4-(2-(benzo[d]thiazol-2(3H)-ylidene)-2-cyanoacetyl)benzoate](/img/structure/B11662054.png)
(Z)-methyl 4-(2-(benzo[d]thiazol-2(3H)-ylidene)-2-cyanoacetyl)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-{2-cyano-2-[(2Z)-2,3-dihydro-1,3-benzothiazol-2-ylidene]acetyl}benzoate is a complex organic compound with a unique structure that includes a benzothiazole ring, a cyano group, and a benzoate ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-{2-cyano-2-[(2Z)-2,3-dihydro-1,3-benzothiazol-2-ylidene]acetyl}benzoate typically involves the reaction of methyl 4-cyanobenzoate with 2-(2-oxoindol-3-ylidene)malononitrile under reflux conditions in ethanol, in the presence of a base such as piperidine . This reaction forms the desired product through a condensation mechanism.
Industrial Production Methods
Industrial production of this compound would likely involve similar reaction conditions but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems could enhance the efficiency and scalability of the process.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 4-{2-cyano-2-[(2Z)-2,3-dihydro-1,3-benzothiazol-2-ylidene]acetyl}benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the cyano group to an amine or other functional groups.
Substitution: The benzothiazole ring and benzoate ester can participate in substitution reactions to introduce new substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.
Applications De Recherche Scientifique
Methyl 4-{2-cyano-2-[(2Z)-2,3-dihydro-1,3-benzothiazol-2-ylidene]acetyl}benzoate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in the study of enzyme mechanisms and protein-ligand interactions.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism by which methyl 4-{2-cyano-2-[(2Z)-2,3-dihydro-1,3-benzothiazol-2-ylidene]acetyl}benzoate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The benzothiazole ring can participate in π-π stacking interactions, while the cyano and ester groups can form hydrogen bonds and other non-covalent interactions. These interactions can modulate the activity of the target molecules and influence biological pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 4-cyanobenzoate: A simpler compound with similar functional groups but lacking the benzothiazole ring.
Methyl 4-(cyanoacetyl)benzoate: Similar structure but with different substituents on the benzene ring.
Ethyl 4-cyanobenzoate: An ester derivative with an ethyl group instead of a methyl group.
Uniqueness
Methyl 4-{2-cyano-2-[(2Z)-2,3-dihydro-1,3-benzothiazol-2-ylidene]acetyl}benzoate is unique due to the presence of the benzothiazole ring, which imparts specific electronic and steric properties. This uniqueness allows it to participate in a wider range of chemical reactions and interact with biological targets in ways that similar compounds cannot.
Propriétés
Formule moléculaire |
C18H12N2O3S |
|---|---|
Poids moléculaire |
336.4 g/mol |
Nom IUPAC |
methyl 4-[(Z)-2-(1,3-benzothiazol-2-yl)-2-cyano-1-hydroxyethenyl]benzoate |
InChI |
InChI=1S/C18H12N2O3S/c1-23-18(22)12-8-6-11(7-9-12)16(21)13(10-19)17-20-14-4-2-3-5-15(14)24-17/h2-9,21H,1H3/b16-13- |
Clé InChI |
IAEGTNNTKBESKY-SSZFMOIBSA-N |
SMILES isomérique |
COC(=O)C1=CC=C(C=C1)/C(=C(\C#N)/C2=NC3=CC=CC=C3S2)/O |
SMILES canonique |
COC(=O)C1=CC=C(C=C1)C(=C(C#N)C2=NC3=CC=CC=C3S2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N'-[(1E)-1-(3-bromophenyl)ethylidene]-4-(morpholin-4-ylmethyl)benzohydrazide](/img/structure/B11661977.png)


![(2E)-2-(4-fluorobenzylidene)-2,5,6,7,8,9-hexahydro-3H-imidazo[1,2-a]azepin-3-one](/img/structure/B11661991.png)
![N-(4-{[(2E)-2-(furan-2-ylmethylidene)hydrazinyl]carbonyl}phenyl)-N-methylbenzenesulfonamide](/img/structure/B11661992.png)
![N,N'-[1,7-dioxa-4,10-diazacyclododecane-4,10-diylbis(1-oxobutane-1,2-diyl)]bis(4-methylbenzenesulfonamide)](/img/structure/B11661993.png)
![2-[3-(7-chloro-4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]-5-nitro-1H-isoindole-1,3(2H)-dione](/img/structure/B11661996.png)


![3-(naphthalen-1-yl)-N'-[(E)-pyridin-4-ylmethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11662009.png)
![N'-[(E)-(2-methoxyphenyl)methylidene]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide](/img/structure/B11662012.png)
![2-(9H-fluoren-9-ylsulfanyl)-N'-[(E)-(2-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B11662017.png)
![[2-methoxy-5-(morpholine-4-carbothioyl)phenyl] 2,4-dinitrobenzoate](/img/structure/B11662028.png)
